N-Methyl-N-(prop-2-yn-1-yl)furan-2-aminehydrochloride

Description

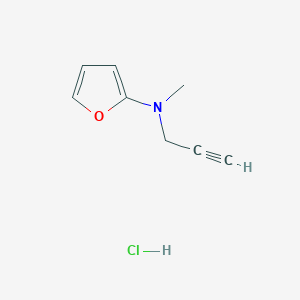

N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride is a propargylamine derivative featuring a furan ring substituted with methyl and prop-2-yn-1-yl groups. As a hydrochloride salt, it exhibits enhanced stability and solubility compared to its free base form. The compound’s structure combines a heteroaromatic furan core with a reactive alkyne group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

N-methyl-N-prop-2-ynylfuran-2-amine;hydrochloride |

InChI |

InChI=1S/C8H9NO.ClH/c1-3-6-9(2)8-5-4-7-10-8;/h1,4-5,7H,6H2,2H3;1H |

InChI Key |

GYKJTMDDYBGPPM-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC#C)C1=CC=CO1.Cl |

Origin of Product |

United States |

Preparation Methods

N-Alkylation Method

A common approach is the alkylation of N-methylamine with propargyl bromide or chloride in the presence of the furan-2-ylmethyl substituent:

- Step 1: Synthesis of N-methylpropargylamine by reacting methylamine with propargyl bromide under basic conditions.

- Step 2: Introduction of the furan-2-ylmethyl group via nucleophilic substitution or reductive amination using furan-2-carboxaldehyde.

- Step 3: Isolation of the free base followed by treatment with hydrochloric acid to obtain the hydrochloride salt.

This method benefits from straightforward reaction conditions and relatively high yields.

Reductive Amination Route

Reductive amination is an efficient method for preparing secondary and tertiary amines, including N-methyl-N-(prop-2-yn-1-yl)furan-2-amine:

- Starting materials: N-methylpropargylamine and furan-2-carboxaldehyde.

- Procedure: The amine and aldehyde are reacted in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Outcome: Formation of the N-substituted amine with the furan ring attached at the 2-position via a methylene bridge.

- Final step: Conversion to hydrochloride salt by treatment with HCl in an appropriate solvent.

This method allows for selective formation of the desired amine with minimal side reactions.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported or inferred from analogous compounds and methods:

| Preparation Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-Alkylation | N-methylamine, propargyl bromide | DMF or THF | 20–50 °C | 3–6 hours | 60–85 | Requires base, e.g., triethylamine |

| Reductive Amination | N-methylpropargylamine, furan-2-carboxaldehyde, NaBH(OAc)3 | DCM or MeOH | Room temperature | 2–4 hours | 70–90 | Mild reducing agents preferred |

| Copper(I)-Catalyzed Coupling | Ynamide derivatives, CuI, base | CHCl3 or DCM | 25–30 °C | 10–20 hours | 70–90 | Catalyst pre-stirring improves yield |

Research Findings and Analysis

- The N-alkylation approach is well-established and provides a direct route but may require careful control of stoichiometry to avoid over-alkylation or side reactions.

- Reductive amination offers high selectivity and mild conditions, with sodium triacetoxyborohydride being particularly effective for sensitive heteroaryl aldehydes such as furan-2-carboxaldehyde.

- Copper(I)-catalyzed nucleophilic addition methods, although more commonly applied to ynamides and acyl chlorides, demonstrate the potential for regioselective synthesis of alkynyl amines with heterocyclic substituents, suggesting future applicability to this compound's synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Molecular oxygen is used as the oxidizing agent in the presence of visible light.

Substitution: Common nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 2: Hydrochloride Salts of Amine Derivatives

Key Findings and Implications

- Synthetic Efficiency : Propargylamine derivatives like those in and achieve high yields (up to 97%) in polar solvents (e.g., CH₃CN, MeOH), suggesting optimized routes for the target compound’s synthesis .

- Structural Influence : The furan ring’s electron-rich nature may enhance reactivity in cycloaddition reactions compared to thiazole or pyridine systems .

- Hydrochloride Advantage : Salt formation improves stability, as seen in Compound CA1 and aliphatic amine hydrochlorides .

Biological Activity

N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride, commonly referred to as F2MPA, is a compound that has garnered attention for its biological activity, particularly as a monoamine oxidase B (MAO-B) inhibitor. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Basic Information:

| Property | Details |

|---|---|

| Chemical Name | N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride |

| CAS Number | 2984388-06-7 |

| Molecular Formula | C₈H₉NO·ClH |

| Molecular Weight | 171.62 g/mol |

F2MPA functions primarily as a reversible inhibitor of the MAO-B enzyme. This enzyme is critical in the metabolism of neurotransmitters such as dopamine and serotonin, making its inhibition a potential strategy for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's selectivity for MAO-B over MAO-A is significant, as it minimizes potential side effects associated with broader inhibition.

Inhibition Profile

F2MPA has been characterized for its inhibitory effects on MAO enzymes. The following table summarizes its IC₅₀ values compared to other known inhibitors:

| Drug Name | MAO-A (IC₅₀) | MAO-B (IC₅₀) | Selectivity Ratio |

|---|---|---|---|

| F2MPA | Not applicable | 5.16 ± 0.86 μM | >19 |

| Clorgyline | 4.5 ± 0.3 nM | 61.4 ± 1.1 μM | 0.00007 |

| Iproniazide | 6.6 ± 0.8 μM | 7.6 ± 0.4 μM | 0.9 |

| Moclobemide | 361 ± 19.3 μM | Not applicable | <0.4 |

F2MPA exhibits a potent inhibitory effect on MAO-B with an IC₅₀ value significantly lower than that of clorgyline, indicating its potential as a therapeutic agent for cognitive enhancement without the adverse effects associated with non-selective MAO inhibition .

Neuroprotective Effects

Research indicates that F2MPA enhances synaptic transmission and facilitates long-term potentiation (LTP) in the dentate gyrus of the hippocampus in animal models. Specifically, intraperitoneal administration of F2MPA at doses of 1 mg/kg resulted in notable improvements in synaptic function without inducing hyperexcitability or altering seizure thresholds in models of epilepsy . These findings suggest that F2MPA may have neuroprotective properties that could be beneficial in treating cognitive impairments associated with neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of F2MPA:

- Cognitive Enhancement in Animal Models : A study demonstrated that F2MPA improved basic synaptic transmission and LTP in the hippocampus, which are critical processes for learning and memory .

- Safety Profile : In tests involving pilocarpine-induced seizures in CD1 mice, F2MPA did not affect seizure thresholds, indicating a favorable safety profile for potential therapeutic use .

- ADMET Characteristics : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of F2MPA have been assessed, showing moderate to good profiles conducive to further development as a drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.